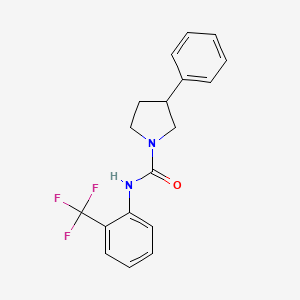
3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has phenyl groups (aromatic rings), and a trifluoromethyl group attached to one of these phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the attachment of the phenyl and trifluoromethylphenyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl groups, and the trifluoromethyl group . The trifluoromethyl group is a strong electron-withdrawing group, which could influence the chemical behavior of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the phenyl and trifluoromethylphenyl groups could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, which is central to 3-phenyl-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, is widely utilized in medicinal chemistry for developing compounds to treat various human diseases. Its saturated nature, ability to explore pharmacophore space due to sp3-hybridization, and contribution to stereochemistry make it a versatile foundation for bioactive molecules. This review highlights the use of pyrrolidine and its derivatives in drug discovery, focusing on bioactive molecules with target selectivity characterized by the pyrrolidine ring. The influence of steric factors on biological activity is discussed, along with the structure-activity relationship (SAR) of the compounds, providing insights into the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).
Stereochemistry of Phenylpiracetam
Phenylpiracetam, a structural analog of piracetam with a pyrrolidin-2-one pharmacophore, shares similarities with the core structure of this compound. The review focuses on the design, synthesis, and exploration of the biological activity of enantiomerically pure phenylpiracetam and its derivatives, emphasizing the direct relationship between stereocenters' configuration and biological properties. The comparative pharmacological testing of individual enantiomers highlights the pharmacological advantages of specific stereoisomers, underlining the importance of stereochemistry in drug development (Veinberg et al., 2015).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, related to the chemical structure of interest through their phenyl acrylic acid functionality, have been extensively studied for their anticancer potentials. This review compiles the synthesis and biological evaluation of various cinnamic acid derivatives, including acids, esters, amides, and hydrazides, in anticancer research. The comprehensive coverage of these compounds' synthesis and antitumor efficacy provides a valuable perspective on the structural features conducive to anticancer activity, which may be relevant for exploring the anticancer potential of this compound (De et al., 2011).
De Novo Synthesis of Pyrrolin-2-Ones
This review systematically surveys the literature for de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or through the transformation of other cyclic systems. Given the importance of pyrrolin-2-ones in natural products and their diverse biological activity, this review's insights into the synthesis and utility of these compounds can inform research into similar structures like this compound, particularly regarding their potential biological applications and synthesis strategies (Pelkey et al., 2015).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl group-containing drugs have been found to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and ionic interactions .
Biochemical Pathways
For instance, some trifluoromethyl group-containing drugs have been found to inhibit the production of CGRP, a neuropeptide involved in various physiological processes such as pain transmission and vascular dilation .
Pharmacokinetics
Similar compounds have been found to exhibit good oral bioavailability and metabolic stability .
Result of Action
Based on the actions of similar compounds, it can be inferred that it may lead to changes in cellular signaling, gene expression, and physiological responses .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-phenyl-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)15-8-4-5-9-16(15)22-17(24)23-11-10-14(12-23)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGYFBBRGGQCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
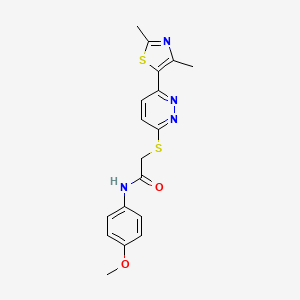
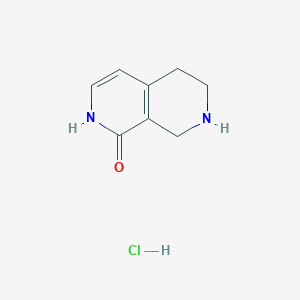

![5-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2805782.png)
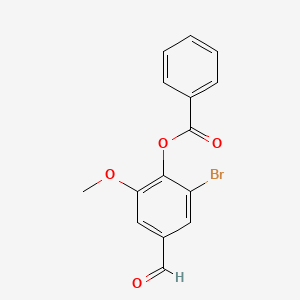
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
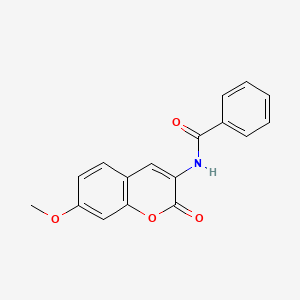
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
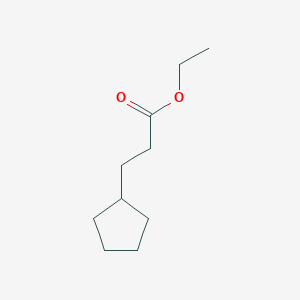
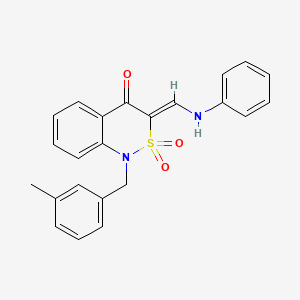
![5-Methyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2805793.png)
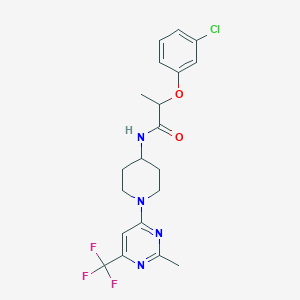
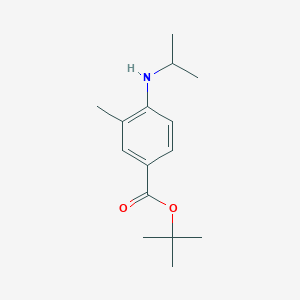
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
